molecular formula C16H10N4O5 B5192980 4-(2,4-DINITROPHENYLAZO)-1-NAPHTHOL CAS No. 3468-62-0

4-(2,4-DINITROPHENYLAZO)-1-NAPHTHOL

Cat. No.: B5192980
CAS No.: 3468-62-0
M. Wt: 338.27 g/mol
InChI Key: UZDCSGURJIPTEA-UHFFFAOYSA-N
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Description

4-(2,4-DINITROPHENYLAZO)-1-NAPHTHOL is a useful research compound. Its molecular formula is C16H10N4O5 and its molecular weight is 338.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(2,4-dinitrophenyl)diazenyl]-1-naphthol is 338.06511943 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,4-dinitrophenyl)diazenyl]naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O5/c21-16-8-7-13(11-3-1-2-4-12(11)16)17-18-14-6-5-10(19(22)23)9-15(14)20(24)25/h1-9,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDCSGURJIPTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201040633
Record name 1-Naphthalenol, 4-[2-(2,4-dinitrophenyl)diazenyl]-
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Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3468-62-0
Record name 1-Naphthalenol, 4-[2-(2,4-dinitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201040633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,4-Dinitrophenylazo)-1-naphthol
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Fundamental Aspects and Contextualization of 4 2,4 Dinitrophenylazo 1 Naphthol

Significance of Azo Compounds in Contemporary Chemical Science

Azo compounds, characterized by the presence of a functional group with the formula R−N=N−R′, where R and R′ are typically aryl groups, represent the largest and most versatile class of synthetic dyes. researchgate.net Their significance in contemporary chemical science is multifaceted, extending far beyond their initial application as colorants.

Historically, the development of azo dyes in the mid-19th century, following Peter Griess's discovery of the diazotization reaction in 1858, revolutionized the textile industry by providing a wide spectrum of brilliant and long-lasting colors that were previously unattainable with natural dyes. jchemrev.com This marked a pivotal moment in the rise of the synthetic chemical industry.

Today, the applications of azo compounds have expanded into numerous high-tech fields. They are utilized in:

Printing and Imaging: Azo pigments are integral to printing inks, laser printers, and electro-optical devices. researchgate.net

Biomedical Sciences: Certain azo compounds have been investigated for their antibacterial, antifungal, and even anticancer properties. researchgate.net The discovery of Prontosil, an early antibacterial drug, highlighted the medicinal potential of this class of compounds.

Analytical Chemistry: Many azo dyes function as pH indicators and complexometric indicators due to their distinct color changes in response to varying chemical environments. alkemist.org

Material Science: They are incorporated into polymers to create materials with tunable optical properties, finding use in liquid crystal displays and optical data storage. researchgate.net

The continued interest in azo compounds stems from their relatively straightforward synthesis, chemical stability, and the ease with which their color and properties can be modified by altering their molecular structure. jchemrev.com

Overview of Naphthol-Derived Azo Dyes as a Class of Organic Chromophores

Within the vast family of azo dyes, those derived from naphthols form a particularly important subclass. Naphthols are derivatives of naphthalene (B1677914) that contain a hydroxyl (-OH) group and act as excellent coupling components in azo synthesis. vipulorganics.com The reaction between a diazonium salt and a naphthol molecule results in the formation of a stable azo dye. vipulorganics.com

Naphthol-derived azo dyes are prized for several key properties:

Vibrant and Deep Colors: The extended aromatic system of the naphthalene ring, combined with the azo linkage, creates a strong chromophore capable of producing intense and varied colors, including deep yellows, oranges, reds, and even blacks. vipulorganics.com

Excellent Fastness: These dyes are often insoluble in water, which contributes to their excellent fastness properties when applied to fibers. This means they are resistant to fading from washing, light, and rubbing. vipulorganics.com

Versatility in Application: They are widely used for dyeing cellulosic fibers such as cotton, linen, and rayon. vipulorganics.com Beyond textiles, they are also employed in the manufacturing of pigments for paints, inks, and plastics. vipulorganics.com

The specific isomer of naphthol used (e.g., 1-naphthol (B170400) or 2-naphthol) and the substituents on both the diazonium salt and the naphthol ring allow for fine-tuning of the resulting dye's color and properties. vipulorganics.com This versatility makes naphthol-derived azo dyes a cornerstone of the colorant industry.

Structural Characteristics of 4-(2,4-DINITROPHENYLAZO)-1-NAPHTHOL within Azo Dye Classification

This compound is a specific molecule that exemplifies the characteristics of a naphthol-derived azo dye. Based on its structure, it is classified as a monoazo dye , as it contains a single azo (-N=N-) group.

The key structural features of this compound are:

Azo Group (-N=N-): This is the primary chromophore responsible for the compound's color. The double bond system of the azo group, in conjugation with the aromatic rings, absorbs light in the visible spectrum, leading to its characteristic appearance.

1-Naphthol Moiety: This part of the molecule serves as the coupling component. The bicyclic aromatic naphthalene ring extends the conjugated system, which influences the specific color of the dye. The hydroxyl (-OH) group on the naphthol ring is an auxochrome, which is a group that modifies the color of the chromophore and can also participate in hydrogen bonding. vipulorganics.com

2,4-Dinitrophenyl Group: This component is derived from the diazonium salt of 2,4-dinitroaniline (B165453). The two nitro groups (-NO2) are strong electron-withdrawing groups. Their presence on the phenyl ring significantly impacts the electronic properties of the entire molecule, which in turn affects its color and reactivity.

The combination of these structural elements results in a molecule with specific chromophoric properties. The general synthesis involves the diazotization of 2,4-dinitroaniline followed by an azo coupling reaction with 1-naphthol.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₆H₁₀N₄O₅ uni.lu
Molecular Weight 338.28 g/mol
Appearance Data not available

| Classification | Monoazo Dye |

Note: Data for Molecular Weight is calculated based on the molecular formula.

Historical Trajectories and Modern Developments in Research on Dinitrophenylazo Naphthol Systems

The history of dinitrophenylazo naphthol systems is intrinsically linked to the broader history of azo dye development. Following the establishment of diazotization and coupling reactions in the latter half of the 19th century, chemists began to explore a vast number of combinations of aromatic amines and coupling components to create new dyes. ajchem-a.comunb.ca The use of nitrated anilines, such as dinitroaniline, was an early strategy to create dyes with deeper and more varied shades due to the electronic effects of the nitro groups.

Early research would have focused on the synthesis and application of these dyes, primarily for textiles. The goal was to produce colors with high tinctorial strength and good fastness properties. The systematic study of how different substituents on the aromatic rings influence color was a major driver of research in this period.

In modern times, research on dinitrophenylazo naphthol systems has evolved beyond traditional dyeing applications. Contemporary studies often focus on:

Advanced Materials: Investigating the non-linear optical properties of these molecules for potential use in optoelectronics and photonics.

Analytical Reagents: Developing new colorimetric and spectrophotometric methods for the detection of metal ions or other analytes. The azo and hydroxyl groups can act as chelating sites for metal ions, leading to a color change that can be used for quantitative analysis. alkemist.org

Synthesis of Novel Compounds: Using dinitrophenylazo naphthols as intermediates or building blocks for the synthesis of more complex molecules with specific functional properties. For example, research has been conducted on the synthesis of nitrosonaphthol dyes from 1-naphthol for dyeing leather. scirp.org

Biological Activity: While less common for this specific subclass, some modern research on azo dyes in general explores their potential as antimicrobial or therapeutic agents. researchgate.net For instance, a study on the related compound 4-phenylazo-1-naphthol investigated its antifungal activity. researchgate.net

The enduring utility of dinitrophenylazo naphthol systems lies in their robust chemical nature and the continued discovery of new applications for these classic chromophoric structures.

Advanced Synthetic Methodologies and Reaction Pathway Analysis

Classical and Contemporary Approaches to Azo Coupling for 4-(2,4-DINITROPHENYLAZO)-1-NAPHTHOL Synthesis

The principal route for synthesizing this compound involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction. longdom.org

Mechanistic Investigations of Diazotization and Electrophilic Aromatic Substitution (Coupling)

Diazotization: The synthesis begins with the diazotization of 2,4-dinitroaniline (B165453). vaia.com This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). vaia.comorganic-chemistry.org The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. numberanalytics.com

The mechanism proceeds as follows:

Formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. byjus.com

The amino group of 2,4-dinitroaniline acts as a nucleophile and attacks the nitrosonium ion.

A series of proton transfers and the elimination of a water molecule lead to the formation of the 2,4-dinitrophenyl diazonium ion (C₆H₃(NO₂)₂N₂⁺). vaia.combyjus.com

It's important to note that diazotization of 2,4-dinitroaniline can sometimes be accompanied by the replacement of a nitro group with a hydroxyl group, forming phenols as a side product. vaia.com

Electrophilic Aromatic Substitution (Coupling): The resulting 2,4-dinitrophenyl diazonium salt is a weak electrophile that then reacts with an activated aromatic compound, in this case, 1-naphthol (B170400). numberanalytics.comwikipedia.org This is an electrophilic aromatic substitution reaction. numberanalytics.com 1-Naphthol is a highly activated coupling partner due to the electron-donating hydroxyl (-OH) group. atamanchemicals.com The reaction is typically carried out in an alkaline medium (pH 8-10), which deprotonates the hydroxyl group of 1-naphthol to form the more nucleophilic naphthoxide ion. akjournals.com

The aryldiazonium cation attacks the electron-rich naphthalene (B1677914) ring, leading to the formation of a sigma complex (an arenium ion intermediate). numberanalytics.com Subsequent loss of a proton restores the aromaticity of the ring and yields the final product, this compound. numberanalytics.com The coupling reaction is generally fast, especially at higher pH. wikipedia.org

Exploration of Catalyst Systems and Optimized Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is key to achieving high yields and purity of the final azo dye. numberanalytics.com Key parameters to control include temperature, pH, and the choice of solvent and catalyst. numberanalytics.comnumberanalytics.com

Temperature and pH Control: Maintaining a low temperature throughout the diazotization step is critical to prevent the decomposition of the diazonium salt. numberanalytics.com For the coupling reaction, an alkaline pH is generally preferred when using phenols like 1-naphthol, as it increases the concentration of the more reactive phenoxide ion. numberanalytics.comakjournals.com

Catalyst Systems: While traditional methods often proceed without a specific catalyst for the coupling step, modern approaches have explored various catalysts to improve efficiency.

Phase Transfer Catalysts (PTC): For coupling components that are not readily soluble in aqueous solutions, phase transfer catalysts can be employed to facilitate the reaction between the aqueous diazonium salt and the organic-soluble coupler. akjournals.comresearchgate.net The PTC transfers the diazonium ion into the organic phase as an ion pair, where the reaction then occurs. akjournals.com

Solid Acid Catalysts: To overcome issues associated with using corrosive liquid acids like H₂SO₄ and HCl, solid acid catalysts have been investigated. tandfonline.comkashanu.ac.ir Nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) has been used for the diazotization step under solvent-free conditions, offering a more environmentally friendly and efficient method. tandfonline.comresearchgate.net Another example is the use of nano-γ-Al₂O₃/Ti(IV) as a solid acid reagent to enhance the coupling reaction. kashanu.ac.ir

Magnetic Nanoparticles: Sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles have been utilized as a recyclable catalyst for the synthesis of azo dyes via a grinding method at room temperature, promoting a green chemistry approach. rsc.org

Copper-Cobalt Oxide: A self-assembled flower-like CuCo₂O₄ material has shown remarkable catalytic activity in the direct oxidative azo coupling of anilines under aerobic conditions. acs.org

Optimized Reaction Conditions: Research has shown that using a stoichiometric excess of the coupling component, such as 1-naphthol, can help maximize the yield of the azo dye. Microreactor technology has also been explored for the optimization of diazotization and azo-coupling reactions, allowing for precise control over reaction parameters and rapid screening of conditions. researchgate.net

Regioselectivity in Naphthol Coupling Reactions and its Control

The position at which the diazonium ion attacks the 1-naphthol ring is a critical aspect of the synthesis, determining the final structure of the azo dye. The hydroxyl group of 1-naphthol is an activating, ortho-, para-directing group. stackexchange.com

In the case of 1-naphthol, electrophilic attack can occur at either the C2 (ortho) or C4 (para) position. Generally, the coupling of diazonium salts with 1-naphthol occurs at the C4 position (para to the hydroxyl group). stackexchange.comechemi.com This preference is attributed to a combination of electronic and steric factors. While both positions are activated by the hydroxyl group, the C4 position is often favored. stackexchange.com

However, the regioselectivity of electrophilic substitution on naphthalene derivatives can be sensitive to reaction conditions and the nature of the electrophile. nih.govstudysmarter.co.uk For instance, in some electrophilic substitutions of naphthols, controlling the reaction conditions can lead to substitution at different positions. rsc.org The solvent can also play a role in the regioselectivity of the coupling reaction. stackexchange.comechemi.com

Principles of Green Chemistry Applied to the Synthesis of Naphthol-Based Azo Compounds

Traditional methods for azo dye synthesis often involve hazardous reagents and generate significant waste, prompting the development of more environmentally benign approaches based on the principles of green chemistry. longdom.orgdigitellinc.com

Key green chemistry strategies applied to the synthesis of naphthol-based azo dyes include:

Use of Greener Solvents: Replacing hazardous organic solvents with water or conducting reactions under solvent-free conditions is a major focus. longdom.orgtandfonline.comresearchgate.net

Alternative Catalysts: The use of recyclable solid acid catalysts, such as nano BF₃·SiO₂, nano-γ-Al₂O₃/Ti(IV), and magnetic nanoparticles, eliminates the need for corrosive and polluting liquid acids. tandfonline.comkashanu.ac.irresearchgate.netrsc.org

Solvent-Free Synthesis: Grinding techniques at room temperature have been developed for the synthesis of azo dyes, which are simple, rapid, and environmentally friendly. longdom.orgtandfonline.comrsc.org This method often leads to high yields and easy work-up procedures. kashanu.ac.ir

Biodegradable Reagents: Alginic acid, a biodegradable polysaccharide derived from brown algae, has been investigated as a green alternative to HCl in diazotization reactions. digitellinc.com

Energy Efficiency: Conducting reactions at room temperature, as enabled by some of the catalyst systems mentioned above, reduces energy consumption. tandfonline.comrsc.org

Design and Synthesis of Functionalized Derivatives and Analogues

The core structure of this compound can be modified to create a wide range of functionalized derivatives and analogues with tailored properties. These modifications can influence the compound's color, solubility, and biological activity.

The synthesis of these derivatives generally follows the same fundamental two-step diazotization and azo coupling pathway. By starting with different substituted anilines or by using functionalized naphthols, a diverse library of azo compounds can be generated. For example, the synthesis of 4-phenylazo-1-naphthol is achieved through the coupling of phenyl diazonium salt with α-naphthol. researchgate.net Similarly, the well-known dye Para Red is synthesized from 4-nitroaniline (B120555) and 2-naphthol. ccsf.edu

The introduction of different functional groups onto the aromatic rings can significantly alter the electronic properties of the azo dye, leading to shifts in its absorption spectrum and, consequently, its color. For instance, the presence of electron-withdrawing or electron-donating groups on the aniline (B41778) or naphthol ring can tune the final color of the dye. kashanu.ac.ir

Furthermore, the synthesis of derivatives is not limited to the azo coupling reaction itself. The resulting azo dye can be further modified through subsequent reactions. For example, the nitro groups in a related compound, 4-(4-nitrophenylazo)-1-naphthol, can be reduced to amino groups using reagents like sodium borohydride, leading to the formation of 4-(4-aminophenylazo)-1-naphthol.

The ability to synthesize a variety of derivatives allows for the development of new materials with specific applications, ranging from novel dyes and pigments to potential therapeutic agents.

Comprehensive Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the molecular vibrations of 4-(2,4-dinitrophenylazo)-1-naphthol.

Assignment of Characteristic Vibrational Modes

The FT-IR and FT-Raman spectra of this compound and its analogs reveal distinct vibrational frequencies corresponding to specific functional groups and skeletal modes. Theoretical calculations, often employing Density Functional Theory (DFT), complement experimental data to provide a comprehensive assignment of these modes. updatepublishing.comupdatepublishing.com For the related compound 2,4-dinitro-1-naphthol (B147749), DFT calculations at the B3LYP/6-31+G level have been used to predict vibrational wavenumbers, which show good correlation with experimental spectra after scaling. updatepublishing.com

Key vibrational modes for similar structures include:

O-H Stretching: The hydroxyl group (-OH) typically exhibits a broad stretching vibration in the region of 3200-3600 cm⁻¹. The position and shape of this band are highly sensitive to hydrogen bonding.

N=N Stretching: The azo group (-N=N-) stretching vibration is expected in the 1400-1450 cm⁻¹ region.

NO₂ Stretching: The nitro groups (-NO₂) show characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching usually appears at higher wavenumbers (around 1500-1570 cm⁻¹) compared to the symmetric stretching (around 1300-1370 cm⁻¹).

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ range.

Ring Vibrations: The naphthalene (B1677914) and benzene (B151609) rings exhibit a series of characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic Vibrational Frequencies for Related Azo Dyes and Naphthol Derivatives

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) References
-OH Stretching 3200-3600
-N=N- Stretching 1400-1450
-NO₂ Asymmetric Stretching 1500-1570
-NO₂ Symmetric Stretching 1300-1370
Aromatic C-H Stretching 3000-3100
Aromatic C=C Ring Stretching 1450-1600 scirp.org

Investigation of Intramolecular Interactions and Hydrogen Bonding Networks

The presence of both a hydroxyl (-OH) group and nitro (-NO₂) groups in this compound allows for the formation of intramolecular hydrogen bonds. These interactions significantly influence the vibrational frequencies of the involved functional groups.

In a study of the related compound 2,4-dinitro-1-naphthol, intramolecular O-H···O hydrogen bonds were identified, forming S(6) ring motifs. nih.govresearchgate.net This type of hydrogen bonding typically causes a red shift (lowering of frequency) and broadening of the O-H stretching band in the FT-IR spectrum. The nitro group involved in the hydrogen bond will also show a shift in its stretching frequency. The planarity of the fused rings in 2,4-dinitro-1-naphthol is influenced by these intramolecular interactions. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and chromophoric systems within the molecule, as well as how these are affected by the surrounding environment.

Analysis of Electronic Transitions and Chromophoric Systems

The UV-Vis absorption spectrum of this compound is characterized by the presence of multiple chromophores: the dinitrophenyl group, the azo group, and the naphthol moiety. The extended π-conjugated system resulting from the combination of these groups leads to strong absorption in the visible region, which is responsible for its color.

The absorption spectrum is a sum of the electronic transitions within these individual chromophores, which can include π → π* and n → π* transitions. nih.gov The interaction between the chromophores can lead to the appearance of new charge-transfer bands. In similar azo dyes, the electronic spectra are often interpreted in terms of tautomeric equilibria, such as the azo-hydrazone tautomerism, which can be influenced by the solvent and temperature. researchgate.net

While this compound itself is not typically fluorescent, related naphthol derivatives can exhibit fluorescence. nih.govnih.gov The fluorescence properties are highly dependent on the molecular structure and can be quenched by processes like Förster resonance energy transfer (FRET) if another suitable chromophore is present. nih.gov

Solvatochromism and Environmental Effects on Electronic Structure

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. The electronic structure of this compound is sensitive to the polarity of the solvent. rsc.org

For related compounds like 2,4-dinitrophenol (B41442), a notable increase in reactivity in 2-propanol compared to water has been observed, suggesting strong interactions between the solvent and the nitro group in the excited state. rsc.org The study of solvatochromism using various solvent polarity scales can help to elucidate the nature of solute-solvent interactions, distinguishing between non-specific interactions (like dipolarity/polarizability) and specific interactions (like hydrogen bonding). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms and the three-dimensional structure of molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

For azo dyes derived from naphthols, ¹H NMR spectra can confirm the structure by identifying the signals corresponding to the aromatic protons on both the naphthyl and phenyl rings. researchgate.net The chemical shifts of these protons are influenced by the electron-withdrawing nitro groups and the electron-donating hydroxyl group. The coupling patterns between adjacent protons provide information about their relative positions.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. spectrabase.com The positions of the carbon signals are indicative of their hybridization and the electronic effects of the substituents.

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. nih.gov For this compound, which has the molecular formula C₁₆H₁₀N₄O₅, the expected monoisotopic mass is approximately 338.06 g/mol . uni.lu

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to this mass would be observed. libretexts.org The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, provides valuable structural information. miamioh.edu Common fragmentation pathways for aromatic nitro compounds often involve the loss of the nitro group (NO₂) or parts of it. nih.gov The azo linkage can also be a site of fragmentation. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragments

The following table lists some of the expected fragments and their corresponding mass-to-charge ratios (m/z) for this compound.

Fragment Description Predicted m/z
[C₁₆H₁₀N₄O₅]⁺Molecular Ion338
[C₁₀H₇O]⁺Naphthol radical cation143
[C₆H₃N₂O₄]⁺Dinitrophenyl radical cation167
[C₁₀H₇N₂O]⁺Fragment from azo bond cleavage171

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments with high precision, which can be used to confirm the elemental composition. rsc.org

X-ray Diffraction Analysis for Solid-State Structural Conformation and Packing Forces

While NMR and mass spectrometry provide information about the molecule in the solution and gas phase, respectively, X-ray diffraction analysis reveals the precise three-dimensional structure of the compound in the solid state. This technique determines the bond lengths, bond angles, and torsional angles within the molecule, as well as how the molecules are arranged in the crystal lattice.

For a related compound, 2,4-dinitro-1-naphthol, X-ray diffraction studies have shown that the two fused rings are nearly coplanar. nih.gov The nitro groups were found to be twisted relative to the plane of the rings. nih.gov In the crystal structure, molecules were linked by intermolecular hydrogen bonds. nih.gov It is expected that this compound would exhibit similar planarity in its naphthol and dinitrophenyl ring systems. The azo bridge, however, may introduce a degree of torsion between the two aromatic moieties. The crystal packing would likely be influenced by intermolecular forces such as hydrogen bonding involving the hydroxyl and nitro groups, as well as π-π stacking interactions between the aromatic rings. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Forms or Metal Complexes

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as radicals or certain metal complexes. utexas.edu The parent molecule, this compound, is a closed-shell molecule and therefore ESR silent.

However, ESR spectroscopy could be used to study radical forms of the compound, which might be generated through chemical or electrochemical oxidation or reduction. For instance, the phenoxyl radical of the naphthol moiety could potentially be formed. rsc.org The resulting ESR spectrum would provide information about the distribution of the unpaired electron density within the molecule through the analysis of hyperfine coupling constants. utexas.edu

Furthermore, if this compound were to form a complex with a paramagnetic metal ion, ESR spectroscopy would be a powerful tool to probe the coordination environment of the metal and the nature of the metal-ligand bonding. rsc.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of azo dyes. It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 4-(2,4-dinitrophenylazo)-1-naphthol. mdpi.comnih.gov

Prediction of Optimized Geometries and Conformational Analysis

DFT calculations are instrumental in predicting the most stable three-dimensional structure of molecules by finding the minimum energy geometry. For azo dyes, this includes determining bond lengths, bond angles, and dihedral angles. In the case of this compound, the two fused rings of the naphthol group are nearly co-planar. nih.gov The nitro groups, however, exhibit some rotation with respect to the plane of the fused rings. nih.gov

Conformational analysis using DFT helps in understanding the different spatial arrangements of the molecule and their relative energies. This is particularly important for flexible molecules where different conformers can have distinct properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Hardness, Softness, Electrophilicity)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive. mdpi.comnih.gov For azo dyes, the HOMO-LUMO gap can be influenced by the presence of substituent groups. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These parameters provide a quantitative basis for comparing the reactivity of different azo dyes.

Table 1: Key Quantum Chemical Parameters

ParameterDescription
HOMO Highest Occupied Molecular Orbital energy; related to the electron-donating ability of a molecule.
LUMO Lowest Unoccupied Molecular Orbital energy; related to the electron-accepting ability of a molecule.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates molecular reactivity and stability.
Chemical Hardness (η) Resistance to change in electron configuration.
Chemical Softness (S) The reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity (ω) A measure of a molecule's ability to act as an electrophile.

Simulation of Vibrational and Electronic Spectra

DFT calculations can simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra. nih.gov The calculated spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. nih.govresearchgate.net For instance, theoretical calculations have been successfully used to reproduce the experimental geometrical parameters and spectroscopic properties of similar compounds. researchgate.net The choice of the DFT functional and basis set is crucial for obtaining accurate spectral simulations. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, including DFT, are employed to study the mechanisms and energy changes of chemical reactions involving azo dyes. This can include investigating the steps involved in their synthesis or degradation. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway.

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT calculations are often performed in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules in a solvent environment. nih.govresearchgate.net MD simulations track the movement of atoms and molecules over time, providing insights into solvation effects, conformational changes in solution, and the interaction of the dye with other molecules in the system. nih.govresearchgate.net These simulations are particularly valuable for understanding how the solvent influences the properties and reactivity of this compound.

Computational Analysis of Tautomeric Equilibria (Azo-Hydrazone Tautomerism)

Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as this compound, can exist in two tautomeric forms: the azo form and the hydrazone form. The position of this equilibrium is critical as it significantly affects the color and properties of the dye.

Computational methods, particularly DFT, are extensively used to study this tautomeric equilibrium. unifr.chrsc.org By calculating the relative energies of the azo and hydrazone tautomers, it is possible to predict which form is more stable under different conditions (e.g., in different solvents). mdpi.comrsc.org These calculations have shown that the stability of the tautomers can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. mdpi.comrsc.org For many azo naphthols, the hydrazone form is found to be more stable, a finding that is often supported by experimental evidence from NMR and UV-Vis spectroscopy. rsc.org

Energetic and Spectroscopic Signatures of Tautomers

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of the tautomers of this compound. These methods allow for the determination of the relative stabilities of the azo and hydrazone forms, as well as the prediction of their characteristic spectroscopic signatures.

The two primary tautomeric forms of this compound are the azo-phenol form and the quinone-hydrazone form. The relative energy of these two forms dictates the position of the tautomeric equilibrium. The presence of two strongly electron-withdrawing nitro groups on the phenyl ring is expected to significantly influence this balance.

Table 1: Postulated Tautomers of this compound

Tautomer NameStructural Description
Azo-phenol formThe compound exists as an azo (-N=N-) linkage with a hydroxyl (-OH) group on the naphthol ring.
Quinone-hydrazone formThe compound exists as a hydrazone (-NH-N=) linkage with a keto (=O) group on the naphthol ring.

Spectroscopic techniques, in conjunction with computational modeling, are crucial for identifying and quantifying the tautomeric forms. UV-Vis spectroscopy is particularly useful, as the azo and hydrazone tautomers typically exhibit distinct absorption maxima. The azo form generally absorbs at a shorter wavelength (in the UV or near-visible region), while the more conjugated hydrazone form absorbs at a longer wavelength (in the visible region), contributing to the color of the dye.

Influence of Solvent and Substituents on Tautomeric Balance

The position of the azo-hydrazone tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. The polarity of the solvent and its ability to form hydrogen bonds can preferentially stabilize one tautomer over the other, thereby shifting the equilibrium.

Polar solvents are generally found to favor the more polar quinone-hydrazone tautomer. This is due to the larger dipole moment of the hydrazone form, which is more effectively stabilized by the polar solvent environment. Studies on analogous compounds have demonstrated that increasing solvent polarity leads to a shift in the equilibrium towards the hydrazone form. nih.gov For instance, in a study of 4-phenylazo-1-naphthol, the hydrazone form was favored in more polar solvent mixtures. nih.gov

Hydrogen bonding also plays a critical role. Solvents that can act as hydrogen bond donors or acceptors can interact with the functional groups of the tautomers (-OH, -NH, C=O, -NO2), leading to differential stabilization. For example, a study on 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes showed that the predominance of the hydrazone tautomer is directly related to the basicity of the solvent and the presence of hydrogen bond donor substituents. nih.gov

The electronic nature of the substituents on the aryl ring has a profound effect on the tautomeric balance. Electron-withdrawing groups, such as the two nitro groups in this compound, are known to favor the hydrazone form. These groups increase the acidity of the phenolic proton in the azo form, facilitating its transfer to the azo nitrogen to form the more stable hydrazone tautomer. Conversely, electron-donating groups on the phenyl ring would be expected to stabilize the azo form.

Table 2: Expected Influence of Factors on the Tautomeric Equilibrium of this compound

FactorInfluenceExpected Predominant Tautomer
Solvent Polarity Increasing polarityQuinone-hydrazone
Solvent Hydrogen Bond Donating Ability Increased abilityQuinone-hydrazone
Solvent Hydrogen Bond Accepting Ability Increased abilityAzo-phenol
Electron-withdrawing Substituents (e.g., -NO2) Presence of -NO2 groupsQuinone-hydrazone
Electron-donating Substituents Presence of electron-donating groupsAzo-phenol

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Coordination Modes

The ability of 4-(2,4-dinitrophenylazo)-1-naphthol to form complexes with metal ions is rooted in its molecular structure, which features specific atoms positioned to donate electron pairs to a central metal atom. This chelation results in the formation of stable, ring-like structures.

The primary mode of coordination for this compound involves the nitrogen atom of the azo group (-N=N-) and the oxygen atom of the phenolic hydroxyl group (-OH). nih.govorientjchem.org The deprotonation of the phenolic hydroxyl group creates an anionic oxygen donor, which, along with one of the azo nitrogen atoms, forms a stable five- or six-membered chelate ring with a metal ion. This bidentate chelation, involving one nitrogen and one oxygen atom (NO donor set), is a common feature in the coordination chemistry of similar azo dyes. orientjchem.orgresearchgate.net The formation of this chelate ring is a key factor in the stability of the resulting metal complexes. nih.govorientjchem.org

Beyond its fundamental bidentate nature, this compound can exhibit more complex coordination behaviors, acting as a multidentate ligand. nih.gov The presence of nitro groups on the phenyl ring introduces additional potential coordination sites through the oxygen atoms of the nitro groups. While the primary chelation occurs through the azo nitrogen and phenolic oxygen, the nitro groups can engage in further coordination, particularly in complexes with a higher coordination number or in the solid state, leading to the formation of polynuclear or polymeric structures. This versatility in coordination allows for the formation of a wide array of metal complexes with varied geometries and properties.

Synthesis and Advanced Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govekb.egsbmu.ac.ir The resulting complexes are often colored solids and can be characterized using a suite of advanced analytical techniques to elucidate their structure and properties.

The stoichiometry of the metal complexes is often found to be 1:2 (metal:ligand), although 1:1 ratios are also observed. ekb.egbumipublikasinusantara.idresearchgate.net The geometry of the resulting metal chelates is highly dependent on the nature of the metal ion and the coordination environment. For instance, octahedral geometries are commonly proposed for complexes of Cr(III), Fe(III), and Mn(II). nih.govnih.gov Other potential geometries include tetrahedral and square planar, depending on the specific metal ion and reaction conditions. sbmu.ac.irbumipublikasinusantara.id The presence of coordinated water molecules is also a common feature, completing the coordination sphere of the metal ion. ijprems.com

Table 1: Structural Features of Selected Metal Complexes interactive_table

Complex Proposed Geometry Metal:Ligand Ratio Reference
[Cr(Az)₂] Octahedral 1:2 nih.gov
[Mn(Az)₂] Octahedral 1:2 nih.gov
[Fe(Az)₂] Octahedral 1:2 nih.gov
[Co(L)₂] Octahedral 1:2 nih.gov
[Ni(L)₂] Octahedral 1:2 nih.gov
[Cu(L)₂] Octahedral 1:2 nih.gov

*Az represents the deprotonated form of an azo-naphthol ligand. L represents a similar bidentate ligand.

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for confirming the formation of metal complexes and understanding the coordination environment.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a characteristic band corresponding to the O-H stretching vibration of the phenolic group is observed. nih.govnih.gov Upon complexation, this band typically disappears or shifts to a lower frequency, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. orientjchem.orgnih.gov Furthermore, the stretching vibration of the azo group (-N=N-) often shifts to a lower wavenumber in the complex, signifying its involvement in coordination with the metal ion. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. orientjchem.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes show significant changes compared to the free ligand. The UV-Vis spectrum of the ligand typically displays bands corresponding to π→π* and n→π* transitions within the aromatic rings and the azo group. nih.govresearchgate.net Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. More importantly, new absorption bands often appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal ion. nih.govnih.govresearchgate.net These new bands are a strong indication of complex formation and can provide information about the geometry of the complex.

Table 2: Spectroscopic Data for a Representative Metal Complex interactive_table

Species Key IR Bands (cm⁻¹) Key UV-Vis Bands (nm) Reference
Free Ligand ν(O-H), ν(N=N) π→π, n→π nih.govnih.gov
Metal Complex Shifted or absent ν(O-H), shifted ν(N=N), new M-O, M-N bands Shifted ligand bands, new LMCT or d-d bands nih.govorientjchem.orgnih.gov

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the metal complexes of this compound are a direct consequence of the nature of the metal ion and the ligand field created by the coordinating atoms.

Magnetic susceptibility measurements provide valuable insights into the number of unpaired electrons in the metal center, which in turn helps in determining the geometry and the spin state (high-spin or low-spin) of the complex. researchgate.netdalalinstitute.com For example, a magnetic moment value of approximately 1.84 μB for an Fe(III) complex is indicative of a low-spin d⁵ configuration in an octahedral geometry. nih.gov Similarly, a magnetic moment of around 3.84 B.M. for a Cr(III) complex suggests a d³ configuration in an octahedral environment. nih.gov The magnetic properties are crucial for understanding the electronic structure and bonding within the complexes.

Table 3: Electronic and Magnetic Properties of Selected Metal Complexes interactive_table

Complex Metal Ion Magnetic Moment (μB) Electronic Configuration (d-electrons) Spin State Reference
[Fe(Az)₂] Fe(III) 1.84 d⁵ Low-spin nih.gov
[Cr(Az)₂] Cr(III) 3.84 High-spin nih.gov
[Mn(Az)₂] Mn(II) 1.96 d⁵ Low-spin nih.gov
[Fe(L)] Fe(III) 1.91 d⁵ Low-spin nih.gov
[Mn(L)] Mn(II) 1.89 d⁵ Low-spin nih.gov
[Co(L)] Co(II) 1.83 d⁷ Low-spin nih.gov
[Ni(L)] Ni(II) 3.14 d⁸ High-spin nih.gov
[Cu(L)] Cu(II) 1.76 d⁹ - nih.gov

*Az represents the deprotonated form of an azo-naphthol ligand. L represents a similar bidentate ligand.

Compound Names

Redox Behavior and Electrochemistry of Complexes

The electrochemical properties of metal complexes derived from azo dyes, including those of this compound, are of fundamental importance for understanding their electron transfer capabilities and potential applications in areas like redox catalysis and electroanalytical chemistry. While specific, detailed electrochemical data for metal complexes of this compound are not extensively available in the reviewed literature, the general behavior of related azo dye complexes can provide valuable insights.

The redox activity of these complexes is typically centered on both the metal ion and the ligand. The azo group (-N=N-) in the ligand is inherently redox-active and can undergo reversible or irreversible reduction processes. The presence of electron-withdrawing nitro groups (-NO2) on the phenyl ring of this compound is expected to make the reduction of the azo group and the nitro groups more facile by lowering the electron density on the ligand framework.

Cyclic voltammetry (CV) is a key technique used to study the redox behavior of these complexes. In a typical CV experiment, the potential is swept linearly to a certain value and then reversed. The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes. For many transition metal complexes of azo dyes, quasi-reversible one-electron transfer processes are observed. researchgate.net The redox potentials are influenced by the nature of the metal ion, its coordination environment, and the solvent system used.

For instance, studies on related transition metal complexes with different Schiff base ligands have shown that Co(II) and Cu(II) complexes can exhibit quasi-reversible single-electron transfer processes. researchgate.net In some cases, such as with Mn(II) and Fe(III) complexes of other ligands, multiple redox peaks corresponding to different electron transfer steps have been reported. researchgate.net The introduction of a phosphorus atom into a ferrocene (B1249389) structure, for example, leads to higher oxidation potentials compared to ferrocene itself. researchgate.net

Table 1: General Electrochemical Characteristics of Related Azo Dye Metal Complexes

FeatureGeneral Observation
Ligand-based Redox Activity The azo (-N=N-) and nitro (-NO2) groups are the primary redox-active sites on the ligand.
Metal-based Redox Activity The central metal ion can exhibit its own redox processes, depending on its nature (e.g., Co(II)/Co(III), Cu(II)/Cu(I)).
Effect of Complexation Coordination to a metal ion generally modifies the redox potentials of the ligand.
Electrochemical Reversibility Electron transfer processes can range from reversible to quasi-reversible or irreversible.

Non-Linear Optical (NLO) Properties of Metal-Azo Dye Complexes

Non-linear optical (NLO) materials have garnered significant attention due to their potential applications in advanced technologies such as optical switching, data storage, and frequency conversion. Organic dyes, particularly those with donor-π-acceptor (D-π-A) structures, are promising candidates for NLO materials. The incorporation of metal ions into these organic chromophores can further enhance their NLO properties.

The ligand this compound possesses features conducive to NLO activity. The naphthol group can act as an electron donor, the azo group as a π-bridge, and the dinitrophenyl group as a strong electron acceptor. This intramolecular charge transfer character is a key requirement for a large NLO response.

Complexation with a metal ion can influence the NLO properties in several ways:

Structural Modification: The metal ion can enforce a non-centrosymmetric geometry on the complex, which is crucial for second-order NLO activity.

Electronic Perturbation: The metal ion can act as a Lewis acid, modifying the energy levels of the ligand's molecular orbitals and enhancing the intramolecular charge transfer.

Introduction of Metal-Ligand Charge Transfer (MLCT) or Ligand-Metal Charge Transfer (LMCT) Transitions: These new electronic transitions can contribute to the NLO response. rsc.org

The Z-scan technique is a common method for measuring third-order NLO properties, such as the non-linear absorption coefficient (β) and the non-linear refractive index (n₂). Studies on other azo dyes and their metal complexes have shown that complexation can lead to a significant enhancement of the third-order optical nonlinearity. anu.edu.au For instance, the introduction of an azo group and the extension of the π-system in related organometallic complexes have been shown to increase the second-order hyperpolarizability (β) values.

Table 2: Factors Influencing NLO Properties of Metal-Azo Dye Complexes

FactorInfluence on NLO Properties
Donor-Acceptor Strength Stronger donor and acceptor groups in the ligand generally lead to a larger NLO response.
π-Conjugation Length Longer π-conjugated systems typically enhance hyperpolarizabilities.
Metal Ion The nature of the metal ion can tune the NLO properties through electronic and structural effects.
Molecular Symmetry Non-centrosymmetric structures are essential for second-order NLO activity.

Mechanistic Studies of Chemical Reactivity and Environmental Transformations

Photochemical Degradation Pathways

The interaction of 4-(2,4-dinitrophenylazo)-1-naphthol with light can induce complex chemical transformations, leading to the breakdown of the molecule. The photofading process is influenced by several factors, including the chemical structure of the dye and the surrounding environment. jocpr.com

The chromophore of this compound, which is responsible for its color, is centered around the azo (-N=N-) linkage and the associated aromatic systems. The cleavage of this chromophore under irradiation is a key step in the decolorization of the dye. Studies on similar azo dyes suggest that the photofading mechanism can be influenced by the tautomeric form of the molecule. jocpr.comresearchgate.net Hydroxyazo dyes, such as the subject compound, can exist in an azo-hydrazone tautomeric equilibrium. The hydrazone form is often implicated in the photodegradation process. researchgate.net

Irradiation, particularly with UV light, can excite the dye molecule to a higher energy state. This excited state is more reactive and can undergo several reactions leading to the cleavage of the azo bond. The presence of electron-withdrawing groups, like the nitro groups in the dinitrophenyl moiety, can influence the electronic properties of the azo bond and affect the rate and mechanism of cleavage. jocpr.com While some studies on other azo dyes have shown that electron-withdrawing groups can accelerate fading, others have observed the opposite effect, a contradiction that is often resolved by considering the azo-hydrazone tautomerism. jocpr.com

The photochemical degradation of related compounds like 2,4-dinitrophenol (B41442) (24DNP) has been investigated, showing that it can be degraded under solar photocatalytic conditions, for instance, in the presence of titanium dioxide (TiO2). nih.gov This suggests that photocatalytic processes could also play a role in the degradation of this compound. The degradation of N-2,4-dinitrophenylamino-acids has been shown to proceed via the formation of 4-nitro-2-nitrosoaniline, indicating a potential pathway involving the transformation of the nitro groups. rsc.org

The photofading of azo dyes is often mediated by reactive oxygen species (ROS) and other transient chemical intermediates. jocpr.com When the dye molecule in its excited state interacts with molecular oxygen, it can lead to the formation of singlet oxygen (¹O₂) and other ROS like hydroxyl radicals (•OH). jocpr.com

Research on azo dyes has demonstrated that the hydrazone tautomer is particularly responsible for the formation of singlet oxygen. jocpr.com The presence of singlet oxygen can then initiate or participate in oxidative degradation pathways that lead to the cleavage of the chromophore. Experiments using quenchers for specific ROS have helped to elucidate their roles. For example, the reduction in photofading in the presence of a singlet oxygen quencher like 1,4-diazabicyclo[2.2.2]octane (DABCO) indicates the involvement of ¹O₂ in the degradation process. jocpr.com

Hydroxyl radicals are also potent oxidizing agents that can contribute significantly to the degradation of azo dyes. jocpr.com The formation of these radicals can be initiated by the photochemical processes involving the dye itself or other substances present in the medium. The degradation of the hydrazone form of some azo dyes has been found to be dominated by hydroxyl radicals. jocpr.com

Electrochemical Behavior and Redox Reactions

The electrochemical properties of this compound are primarily determined by the redox-active azo and nitro functional groups. Understanding the electrochemical behavior of this compound is essential for developing electrochemical methods for its detection and degradation.

The azo group (-N=N-) and the nitro groups (-NO₂) in this compound are both susceptible to electrochemical reduction. The reduction of the azo bond is a key step in the decolorization of the dye and typically occurs in a multi-electron, multi-proton process. Under anaerobic conditions, the azo bond can be reductively cleaved to form two aromatic amine molecules. ijcmas.comresearchgate.net In an acidic medium, this reduction generally proceeds via a two-electron, two-proton step to form a hydrazo intermediate, which can then be further reduced.

The nitro groups are also readily reduced electrochemically. The reduction of a nitro group to an amine is a six-electron, six-proton process that often proceeds through nitroso and hydroxylamine (B1172632) intermediates. The presence of two nitro groups on the phenyl ring of this compound suggests a complex, multi-step reduction process. The relative ease of reduction of the azo versus the nitro groups can depend on the specific electrochemical conditions, such as the electrode material and the pH of the supporting electrolyte.

Voltammetric techniques, such as cyclic voltammetry and polarography, are powerful tools for characterizing the redox potentials and kinetics of electrochemical reactions involving this compound. These methods can provide information on the formal potentials of the various reduction (and potentially oxidation) steps, the number of electrons transferred in each step, and the reversibility of the reactions.

The voltammetric profile of this compound would be expected to show multiple reduction peaks corresponding to the stepwise reduction of the nitro and azo groups. The exact potentials of these peaks would be dependent on the experimental conditions. The kinetics of the electron transfer processes can be evaluated by analyzing the shape and scan rate dependence of the voltammetric waves. For instance, an irreversible process will typically exhibit a peak potential that shifts with the scan rate.

Chemical and Biochemical Degradation Mechanisms

Beyond photochemical and electrochemical routes, this compound can be degraded through various chemical and biochemical pathways. Azo dyes are generally considered xenobiotic and resistant to natural biological degradation. ijcmas.com

Microbial degradation is a key biochemical pathway for the breakdown of azo dyes. ijcmas.comslideshare.netfrontiersin.orgnih.gov This process often involves a two-stage anaerobic-aerobic treatment. nih.govmdpi.com In the initial anaerobic stage, microorganisms utilize azoreductase enzymes to reductively cleave the azo bond, leading to the formation of aromatic amines. ijcmas.commdpi.comnih.gov This step results in the decolorization of the dye. However, the resulting aromatic amines can be toxic and require further degradation. nih.gov

The subsequent aerobic stage is necessary for the mineralization of these aromatic amines. ijcmas.comnih.gov Under aerobic conditions, other microbial enzymes, such as laccases, peroxidases, and hydroxylases, can break down the aromatic rings through hydroxylation and ring cleavage, ultimately converting them into less harmful substances like carbon dioxide and water. ijcmas.comnih.gov Various microorganisms, including bacteria (e.g., Bacillus, Lysinibacillus, Aeromonas hydrophila) and fungi, have been shown to be effective in degrading azo dyes. frontiersin.orgnih.govmdpi.com The efficiency of microbial degradation can be influenced by factors such as pH, temperature, and the presence of co-substrates. researchgate.netmdpi.com

Chemical degradation can also occur through reactions with strong oxidizing or reducing agents. For example, ozonation has been shown to be a promising method for the decolorization of azo dyes. ijcmas.com Enzymes extracted from plants, such as horseradish peroxidase, can also be used to biodegrade azo dyes in the presence of hydrogen peroxide. researchgate.net

Cleavage of Azo Linkage

The degradation of this compound fundamentally involves the cleavage of its azo linkage (–N=N–). This bond is the chromophore of the molecule, and its scission leads to the decolorization of the dye. The primary mechanisms responsible for this cleavage are reductive and oxidative pathways, often facilitated by environmental factors and treatment technologies.

Reductive Cleavage: Under anaerobic or low-oxygen conditions, reductive cleavage is the predominant degradation mechanism, commonly carried out by microorganisms. Bacteria possessing enzymes like azoreductases can utilize the azo dye as an electron acceptor. This enzymatic process involves the transfer of electrons to the azo bond, leading to its reduction and subsequent cleavage. This breakage of the –N=N– bond in this compound results in the formation of two separate aromatic amines: 1-amino-4-naphthol and 2,4-dinitroaniline (B165453).

Identification and Characterization of Degradation Intermediates and Products

The degradation of this compound yields a variety of intermediate compounds and final byproducts, with their specific nature depending on the degradation pathway. The identification of these molecules is crucial for understanding the reaction mechanism and assessing the environmental impact of the degradation process. Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separating and identifying these compounds. ijprajournal.comnih.govresearchgate.netnih.govuzh.ch

Products of Reductive Cleavage: As established, the reductive cleavage of the azo bond primarily produces two aromatic amines:

1-amino-4-naphthol

2,4-dinitroaniline

While these products represent the initial decolorization step, they can be subject to further microbial degradation, although often at a slower pace than the parent dye.

Products of Oxidative Cleavage: Oxidative degradation, particularly through AOPs, results in a more complex array of byproducts due to the aggressive nature of the hydroxyl radicals. researchgate.net The initial attack leads to the formation of various aromatic intermediates. For the dinitrophenyl moiety, this can include nitrophenols, as the nitro groups are reduced. A study on the fatal poisoning of 2,4-dinitrophenol (DNP) identified metabolites such as 2-amino-4-nitrophenol. nih.gov For the naphthol part, intermediates such as 1,2-naphthoquinone (B1664529) and phthalic acid have been reported during the oxidation of similar naphthalene-based dye wastewater. researchgate.net

As the oxidation process continues, the aromatic rings are opened, leading to the formation of smaller, short-chain carboxylic and aliphatic acids. researchgate.netnih.gov These compounds are more resistant to further oxidation but can eventually be mineralized to carbon dioxide and water under prolonged and sufficiently strong oxidative conditions. nih.gov The table below details some of the key intermediates identified in studies of related compounds. researchgate.netresearchgate.net

Interactive Data Table: Potential Degradation Intermediates of this compound

Compound Name Molecular Formula Potential Origin Moiety Degradation Pathway
1-amino-4-naphtholC10H9NONaphtholReductive
2,4-dinitroanilineC6H5N3O4DinitrophenylReductive
2-amino-4-nitrophenolC6H6N2O3DinitrophenylOxidative/Reductive
1,2-naphthoquinoneC10H6O2NaphtholOxidative
Phthalic acidC8H6O4NaphtholOxidative
Maleic acidC4H4O4Ring OpeningOxidative

Academic Applications in Advanced Chemical Systems

Development of Chemosensors and Recognition Probes

The compound's pronounced chromogenic properties make it an excellent candidate for the development of sensors that signal the presence of specific analytes through a visible color change.

The ability of 4-(2,4-dinitrophenylazo)-1-naphthol to detect ions is rooted in its molecular structure, which features both an acidic proton and potential coordination sites. The sensing mechanism varies depending on the nature of the target ion.

For pH Sensing: The primary mechanism for pH sensing is a deprotonation reaction. The hydroxyl (-OH) group on the naphthol ring is weakly acidic. The presence of two strongly electron-withdrawing nitro groups (-NO₂) on the phenyl ring enhances this acidity. In the presence of a basic medium (high pH), the hydroxyl proton is abstracted, leading to the formation of a naphtholate anion. This deprotonation significantly alters the electronic distribution across the entire π-conjugated system of the molecule. The increased electron-donating character of the resulting naphthoxide group modifies the energy of the intramolecular charge transfer (ICT) from the naphthol ring to the dinitrophenyl ring, causing a dramatic shift in the molecule's maximum absorption wavelength and a corresponding visible color change.

For Metal Ion Sensing: The compound can act as a bidentate ligand for certain metal ions. Coordination typically occurs between the oxygen atom of the hydroxyl group and one of the nitrogen atoms of the azo group (-N=N-). This chelation with a metal ion constrains the molecule's conformation and perturbs its electronic system in a manner distinct from deprotonation. The resulting metal-dye complex exhibits unique optical properties, allowing for the selective detection of specific metal ions through a colorimetric response. For example, related nitrophenylazo naphthol compounds are used as reagents for the determination of magnesium (Mg). lookchem.com

For Anion Sensing: While direct coordination is less common, the molecule can sense basic anions like fluoride (B91410) (F⁻), cyanide (CN⁻), and acetate (B1210297) (CH₃COO⁻) through a proton-transfer mechanism similar to pH sensing. nih.gov The anion acts as a base, abstracting the acidic naphtholic proton, which again leads to the formation of the colored conjugate base. The efficiency and selectivity of this process are highly dependent on the solvent system, as the solvent affects the basicity of the anion and the stability of the resulting species. nih.gov

Optical signal transduction is the process by which the chemical event of ion recognition is converted into a measurable optical signal. For this compound, this transduction is based on changes in its UV-Visible absorption spectrum.

The core principle is the modulation of the Intramolecular Charge Transfer (ICT) state. The molecule possesses a "push-pull" electronic structure, where the electron-donating naphthol group (the "push") is conjugated to the electron-accepting dinitrophenyl group (the "pull") via the azo bridge.

Ground State: In its neutral, protonated form, the molecule has a specific absorption maximum in the visible spectrum, giving it its characteristic color.

Binding Event: When an ion binds (either through deprotonation by a base or chelation by a metal ion), the electron-donating or -accepting nature of the involved moieties is altered. Deprotonation, for instance, dramatically increases the electron-pushing strength of the naphthoxide group.

Optical Response: This electronic perturbation changes the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a shift of the ICT absorption band to a different wavelength (a chromic shift). Typically, deprotonation leads to a bathochromic shift (a shift to a longer wavelength, i.e., a red shift), resulting in a distinct and easily observable color change from red to blue.

This direct correlation between the chemical interaction and the optical spectrum allows for quantitative analysis, where the intensity of the new absorption band can be related to the concentration of the target ion.

Table 1: Principles of Optical Signal Transduction
PrincipleDescriptionMechanismResulting Optical Signal
Intramolecular Charge Transfer (ICT)The molecule has electron-donating (naphthol) and electron-accepting (dinitrophenyl) groups linked by a conjugated system.An external stimulus (ion binding) alters the electron density at one end of the molecule.Modulation of the ICT energy band.
Chromogenic ShiftThe change in electronic structure upon ion binding alters the energy required for electronic transitions.Deprotonation or metal chelation changes the HOMO-LUMO energy gap.A shift in the maximum absorption wavelength (λmax), leading to a visible color change.

Integration into Advanced Optical and Smart Materials (Mechanistic Principles)

The utility of this compound extends beyond solutions to its incorporation into solid-state materials, creating "smart" materials that respond to chemical stimuli. The mechanistic principle involves immobilizing the dye within a solid matrix, such as a polymer film, sol-gel, or nanoparticle, while preserving its sensing function.

The integration serves several purposes: it provides a robust and reusable platform, enhances selectivity, and allows for the creation of practical sensing devices like test strips or optical films. The fundamental mechanism remains the same: the immobilized dye molecule interacts with ions that diffuse into the matrix. This interaction triggers the same ICT modulation and subsequent color change as observed in solution. The performance of the smart material is governed by factors such as the polarity of the polymer matrix, its permeability to the analyte, and the orientation of the dye molecules within the host material.

Supramolecular Assembly and Host-Guest Interactions

The planar, aromatic structure of this compound makes it an ideal building block for constructing larger, ordered systems through non-covalent forces.

In solution, particularly at higher concentrations or in specific solvents, individual molecules of this compound can self-assemble into larger aggregates. The primary non-covalent forces driving this aggregation are:

π-π Stacking: The extensive, electron-rich surfaces of the naphthyl rings and the electron-deficient dinitrophenyl rings promote stacking interactions. These interactions are crucial for the formation of ordered, multi-molecular structures.

Hydrogen Bonding: The hydroxyl group of one molecule can act as a hydrogen bond donor to the nitro or azo groups of a neighboring molecule, providing directional control to the assembly.

The specific geometry of these aggregates (e.g., face-to-face or head-to-tail) significantly impacts their optical properties. Theoretical models show that such intermolecular interactions can lead to strong "ultra-excitonic" effects, where the optical spectra of the aggregates are markedly different from that of the isolated molecule. researchgate.net This phenomenon can be exploited to design materials with tunable optical responses.

The compound can participate in host-guest chemistry by forming inclusion complexes with macrocyclic host molecules. These hosts have a three-dimensional structure featuring a hydrophobic inner cavity and a hydrophilic outer surface. oatext.comoatext.com

Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone. youtube.com The nonpolar dinitrophenyl and/or naphthyl portions of the dye molecule can be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) (like β-cyclodextrin). oatext.com The primary driving force for this complexation in aqueous media is the hydrophobic effect, where the hydrophobic guest molecule is expelled from the surrounding water and finds a more favorable environment inside the host cavity. thno.org

Calixarenes: These are cyclic molecules made from phenol (B47542) units linked by methylene (B1212753) bridges. They possess a larger, more tunable cavity compared to cyclodextrins and can also encapsulate guest molecules. nih.gov The formation of an inclusion complex with a host like a water-soluble calixarene (B151959) can dramatically increase the aqueous solubility of the dye and alter its chemical reactivity and photophysical properties. nih.gov

The encapsulation within a host molecule creates a new supramolecular entity with distinct properties. This can be used to enhance solubility, protect the dye from degradation, control its release, and fine-tune its sensing characteristics by modifying the microenvironment around the chromophore.

Table 2: Comparison of Macrocyclic Hosts for Inclusion Complexes
Host MoleculeStructureCavity CharacteristicsPrimary Driving Force for Complexation
CyclodextrinsCyclic oligosaccharides (glucose units). oatext.comHydrophobic, relatively rigid, cone-shaped. youtube.comHydrophobic effect, van der Waals interactions. thno.org
CalixarenesCyclic oligomers of phenol and formaldehyde.Hydrophobic, often more flexible and larger, "cup" or "cone" shape.Hydrophobic and π-π interactions.

Structure Reactivity and Structure Property Relationships

Influence of Electronic and Steric Substituent Effects on Chemical Behavior

The chemical behavior of 4-(2,4-dinitrophenylazo)-1-naphthol is dominated by the electronic and steric influences of its constituent parts: the dinitrophenyl ring, the naphthol ring, and the azo bridge.

Electronic Effects: The molecule features a classic push-pull system. The 2,4-dinitrophenyl group acts as a strong electron-acceptor (acceptor moiety) due to the powerful electron-withdrawing nature of its two nitro (-NO₂) groups. Conversely, the 1-naphthol (B170400) moiety, with its hydroxyl (-OH) group, functions as an electron-donor (donor moiety). This electronic arrangement creates significant polarization across the molecule.

Electron-Withdrawing Groups (EWGs): The two -NO₂ groups on the phenyl ring pull electron density away from the azo bridge (-N=N-). youtube.com This withdrawal of electrons makes the azo group more electrophilic and susceptible to reduction. ontosight.ai The presence of EWGs generally stabilizes the molecule's molecular orbitals. orgchemres.org

Azo Bridge: The azo group acts as a conjugated bridge, facilitating the electronic communication between the donor and acceptor parts of the molecule. researchgate.net This intramolecular charge transfer (ICT) from the electron-rich naphthol ring to the electron-deficient dinitrophenyl ring is a defining characteristic of the molecule's electronic structure. researchgate.net

Steric Effects: The spatial arrangement of atoms also plays a critical role in the molecule's reactivity.

Naphthol Group: The bulky, fused-ring structure of the naphthol group introduces significant steric hindrance. nih.gov This bulkiness can influence how the molecule interacts with other chemical species, potentially hindering its ability to reach reaction sites. nih.gov

Ortho-Nitro Group: The nitro group at the ortho-position (position 2) of the phenyl ring can cause steric strain, potentially forcing the phenyl ring to twist out of plane with the azo bridge. This loss of planarity can disrupt the π-conjugation across the molecule, which in turn affects its electronic and spectroscopic properties.

The following table summarizes the general influence of substituents on the reactivity of azo dyes.

Substituent TypePosition on Aromatic RingInfluence on Azo BridgeEffect on Chemical Behavior
Electron-Withdrawing (e.g., -NO₂)Phenyl RingDecreases electron density (pulls electrons)Increases electrophilicity; facilitates reduction of the azo group. youtube.comontosight.ai
Electron-Donating (e.g., -OH)Naphthol RingIncreases electron density (pushes electrons)Decreases electrophilicity; modulates reactivity and color. nih.gov
Bulky Groups (e.g., Naphthyl)Either side of AzoSteric hindranceCan impede approach to reaction sites and affect molecular planarity. nih.gov

Correlation of Quantum Chemical Descriptors with Spectroscopic and Electrochemical Properties

Quantum chemical descriptors provide a theoretical framework for understanding and predicting the properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the gap between them, are particularly important in correlating structure with spectroscopic and electrochemical behavior.

Spectroscopic Properties: The color of azo dyes is determined by the energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap. chemtube3d.com Light absorption promotes an electron from the HOMO to the LUMO, and the wavelength of light absorbed corresponds to the energy of this gap.

Intramolecular Charge Transfer (ICT): The primary electronic transition responsible for the color is a π→π* transition with significant ICT character. researchgate.net The HOMO is typically localized on the electron-rich naphthol portion, while the LUMO is concentrated on the electron-deficient dinitrophenyl portion. youtube.com

Electrochemical Properties: The energies of the frontier molecular orbitals also correlate with the compound's electrochemical properties.

Reduction Potential: The azo group and the nitro groups are known reducible functionalities. ontosight.aiacs.org The low-lying LUMO, stabilized by the two nitro groups, indicates that the molecule can be easily reduced. The energy of the LUMO is directly related to the electron affinity and thus the reduction potential of the compound.

The relationship between substituents and key molecular properties is illustrated in the table below.

Structural FeatureQuantum Chemical EffectSpectroscopic ConsequenceElectrochemical Consequence
Electron-Donating Group (-OH)Raises HOMO EnergyContributes to narrowing the HOMO-LUMO gap, causing a red shift in λₘₐₓ. nih.govLowers oxidation potential.
Electron-Withdrawing Groups (-NO₂)Lowers LUMO EnergyNarrows the HOMO-LUMO gap, causing a red shift in λₘₐₓ. youtube.comnih.govIncreases electron affinity, making reduction more favorable. ontosight.ai
Extended Conjugation (Naphthyl)Delocalizes π-orbitals, narrowing the HOMO-LUMO gapCauses a bathochromic (red) shift compared to simpler benzene-based dyes.Affects redox potentials by stabilizing charged intermediates.

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in calculating these descriptors and predicting the UV-Vis absorption spectra of complex dyes, providing insights that align with experimental observations. nih.govresearchgate.net

Rational Design Principles for Modulating Reactivity and Functional Properties

The structure-property relationships discussed provide a foundation for the rational design of new functional molecules based on the this compound scaffold. By systematically modifying its structure, one can tune its chemical reactivity and functional properties for specific applications. nih.govnih.gov

Tuning Electronic Properties: The most direct way to modulate the molecule's properties is by altering the electronic character of its substituents. nih.gov

Varying Substituents: Replacing the nitro groups with other EWGs of different strengths (e.g., -CN, -CF₃) or with EDGs (e.g., -OCH₃, -NH₂) would systematically alter the HOMO-LUMO gap. youtube.comnih.gov This allows for fine-tuning of the absorption wavelength and, consequently, the color of the dye.

Modifying the Donor: Altering the donor part of the molecule, for example by replacing the 1-naphthol with other electron-rich aromatic systems, can also significantly impact the electronic properties.

Modifying Steric and Structural Features:

Changing Substitution Patterns: Moving the nitro groups from the 2,4-positions to other positions on the phenyl ring would change both steric and electronic effects, influencing the molecule's conformation and reactivity. researchgate.net

Altering the Conjugated Bridge: While more synthetically challenging, modifying the azo bridge itself could lead to novel materials with unique photophysical properties.

These design principles allow for the creation of a library of compounds with a spectrum of properties, optimized for roles as sensors, nonlinear optical materials, or specialized dyes. nih.govrsc.org

The table below outlines potential design strategies and their expected impact on the molecule's properties.

Design StrategyStructural ModificationPredicted Effect on PropertiesPotential Application
Color Tuning Replace -NO₂ with a weaker EWG (e.g., -CN) or an EDG (e.g., -OCH₃).A weaker EWG would increase the HOMO-LUMO gap (blue shift); an EDG would further decrease it (red shift). nih.govCreation of dyes with a specific, desired color.
Enhanced Reactivity Introduce more powerful EWGs.Further lowers the LUMO, making the molecule a stronger electron acceptor.Development of highly sensitive chemical sensors or redox indicators.
Improved Solubility Add solubilizing groups like sulfonic acids (-SO₃H).Increases water solubility without drastically altering the core electronic structure. nih.govApplication in aqueous media for biological or environmental sensing.
Altering Binding Specificity Modify the shape and functional groups of the naphthol moiety.Changes the steric and hydrogen-bonding profile to favor interaction with specific metal ions or biomolecules. nih.govacs.orgDesign of selective chemosensors or biological probes.

Through these rational design approaches, the foundational structure of this compound serves as a versatile platform for developing advanced functional materials.

Emerging Research Directions and Future Outlook

Advanced Computational Modeling for Complex Reaction Systems and Materials Design

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like 4-(2,4-dinitrophenylazo)-1-naphthol, guiding experimental work and accelerating materials discovery. purdue.eduresearchgate.net Future research can focus on several key areas:

Electronic Structure and Spectral Properties: Methods like Density Functional Theory (DFT) can be used to model the electronic structure, predict UV-Vis absorption spectra, and understand the nature of its electronic transitions (e.g., n→π* and π→π*). acs.orgmdpi.com The presence of two nitro groups is expected to significantly shift the absorption wavelengths compared to simpler analogs, a hypothesis that computational models can verify. youtube.com This is crucial for designing new dyes and pigments.

Reaction Mechanism and Kinetics: Computational modeling can elucidate the mechanisms of complex reactions, such as its synthesis via azo coupling or its potential degradation pathways. purdue.edu Calculating potential energy surfaces can help optimize reaction conditions for higher yield and purity.

Tautomerism and Isomerization: Azo dyes can exist as azo-hydrazone tautomers, a phenomenon that profoundly affects their color and stability. nih.gov Computational studies can predict the equilibrium between these forms for this compound. Furthermore, modeling the trans-cis photoisomerization of the azo group is fundamental for applications in photoswitchable materials. nih.gov

Molecular Properties Prediction: A variety of physicochemical properties can be predicted, providing foundational data for application development.

PropertyPredicted ValueSignificance
Molecular FormulaC₁₆H₁₀N₄O₅Defines the elemental composition and molecular weight. uni.lu
Monoisotopic Mass338.06512 DaPrecise mass for mass spectrometry analysis. uni.lu
XlogP4.3Indicates lipophilicity, relevant for biological and environmental interactions. uni.lu
Predicted Collision Cross Section ([M+H]⁺)171.2 ŲA structural descriptor useful in ion mobility-mass spectrometry for identification. uni.lu

Novel Synthetic Methodologies for Enhanced Control over Molecular Architecture and Purity

The conventional synthesis of azo dyes involves diazotization of a primary amine followed by an azo coupling reaction. nih.govchemistrystudent.com While effective, future research will focus on more advanced and sustainable methods.

Green Synthesis Routes: A key direction is the replacement of hazardous reagents. For instance, research has shown that graphene quantum dots can act as a catalyst and source of nitrosonium ions, potentially replacing toxic sodium nitrite (B80452) in the diazotization step. mehrnews.com Exploring similar nanocatalysts for the synthesis of this compound could lead to greener, more efficient processes.

Advanced Process Control: Methodologies such as flow chemistry offer precise control over reaction parameters (temperature, mixing, reaction time), which is critical for handling unstable diazonium salt intermediates. chemistrystudent.com This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Post-Synthesis Modification: Creating derivatives with tailored properties is a significant research avenue. This involves post-synthesis modification of the core molecule to introduce new functional groups, thereby fine-tuning its solubility, reactivity, or binding affinity for specific applications. nih.gov

High-Purity Purification: The development of high-purity azo compounds is essential for applications in electronics and medicine. Beyond standard recrystallization and column chromatography, advanced techniques like high-speed countercurrent chromatography (CCC) have proven effective for purifying water-soluble azo dyes and could be adapted for this compound. tandfonline.comtandfonline.com

Exploration of New Application Paradigms in Nanoscience or Quantum Technologies

The unique electronic and structural properties of this compound make it a candidate for cutting-edge applications beyond traditional dyes.

Molecular Switches and Data Storage: The azobenzene (B91143) unit is a classic photo-switch that can reversibly isomerize between its trans and cis states upon irradiation with light of specific wavelengths. nih.gov This property is the foundation for molecular machines, light-controlled polymers, and optical data storage. Integrating this compound into polymer backbones or onto nanomaterial surfaces could create novel photoresponsive systems.

Nonlinear Optics and Quantum Dots: The push-pull electronic nature of the molecule, with electron-donating hydroxyl and electron-withdrawing nitro groups, suggests potential for nonlinear optical (NLO) properties. youtube.com Materials with strong NLO responses are vital for technologies like optical computing and frequency conversion.

Photodynamic Therapy: Recently, azo dyes have been investigated as photosensitizers for two-photon photodynamic therapy (TP-PDT), where they can generate reactive oxygen species to kill cancer cells with high spatial precision. rsc.org The strong absorption and potential for intersystem crossing in this compound could make it a candidate for such biomedical applications.

Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Environmental Science

The full potential of this compound can be unlocked through collaborative, interdisciplinary research.

Chemistry and Materials Science: The synergy between synthetic chemists and materials scientists can lead to the development of "smart" materials. For example, incorporating the dye into fabrics could create textiles that change color in response to environmental stimuli (e.g., pH, metal ions). Its use as a functional dopant in conductive polymers could modulate their optoelectronic properties for use in sensors or organic electronics. nih.gov

Chemistry and Environmental Science: Azo dyes are a major class of environmental pollutants due to their widespread use and resistance to degradation. aalto.figsconlinepress.com Research on this compound can serve two purposes. Firstly, it can be used as a model compound to study the biodegradation and detoxification of recalcitrant nitro-aromatic pollutants. researchgate.netresearchgate.net Secondly, enzymatic strategies are being developed to convert waste azo dyes into valuable aromatic amines or other chemical building blocks, turning a pollution problem into a resource. frontiersin.org

FieldResearch ObjectivePotential Impact
Materials ScienceIncorporate into polymers to create photoresponsive or chemoresponsive materials.Development of smart textiles, sensors, and optical data storage devices. nih.gov
Environmental ScienceUse as a model compound for studying the microbial or enzymatic degradation of nitro-azo dyes.Creation of effective bioremediation strategies for industrial wastewater. aalto.fifrontiersin.org
Biomedical EngineeringInvestigate its efficacy as a two-photon activated photosensitizer.New agents for targeted photodynamic cancer therapy with reduced side effects. rsc.org
Analytical ChemistryDevelop as a chromogenic reagent for the detection of specific analytes (e.g., metal ions).Simple, low-cost analytical tests for environmental or industrial quality control. lookchem.com

Q & A

Q. What is a reliable synthetic route for 4-(2,4-dinitrophenylazo)-1-naphthol, and how can its purity be optimized?

  • Methodological Answer : The compound can be synthesized by reacting 1-naphthol with 2,4-dinitrophenylhydrazine derivatives in acidic conditions. A validated procedure involves dissolving 1-naphthol (0.7 mmol) and the hydrazine derivative (0.5 mmol) in 3.8M HCl/dioxane at room temperature for 30 hours. The product is precipitated with ether, yielding 78% after recrystallization from pyridine (melting point: 276–278°C) . Purity can be enhanced by iterative recrystallization using polar aprotic solvents (e.g., pyridine) and monitoring via melting point consistency.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : The azo group’s π→π* transitions produce strong absorbance in the visible range (400–500 nm), useful for quantifying concentration and assessing electronic properties .
  • FTIR Spectroscopy : Key peaks include N=N stretching (~1600 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹). Use a Beckman IR-10 spectrometer with KBr pellets for high-resolution analysis .
  • ¹H NMR : Solubility in deuterated DMSO allows observation of aromatic proton splitting patterns (δ 7.5–8.5 ppm) and hydroxyl proton signals (broad, δ ~10 ppm) .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer : Combine elemental analysis (C, H, N) with spectral data. For example, a match between calculated (C₆₀%) and observed carbon content validates molecular composition. Cross-verify melting points with literature values (e.g., 276–278°C) . Discrepancies may indicate impurities requiring column chromatography (silica gel, ethyl acetate/hexane eluent).

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence the stability of this compound?

  • Methodological Answer : Stability studies should compare aprotic (e.g., dioxane) vs. protic (e.g., ethanol) solvents under varying temperatures. For instance, refluxing in chloroform with lead(IV) diacetate difluoride accelerates azo bond degradation, which can be tracked via UV-Vis absorbance decay . Acidic conditions (e.g., HCl/dioxane) may protonate the hydroxyl group, altering electronic properties and solubility .

Q. How can contradictions in spectral data or synthetic yields be systematically resolved?

  • Methodological Answer : Adopt iterative validation:

Repeat synthesis under controlled conditions (e.g., inert atmosphere, standardized reagent purity) .

Use high-resolution mass spectrometry (HRMS) to rule out isotopic interference or side products.

Apply multivariate analysis (e.g., PCA) to correlate reaction parameters (temperature, solvent) with yield discrepancies .

Q. What mechanistic insights can be gained from studying the azo coupling reaction of 2,4-dinitrophenyl derivatives with naphthols?

  • Methodological Answer : Kinetic studies (e.g., stopped-flow UV-Vis) can reveal rate-determining steps, such as diazonium ion formation or electrophilic substitution. Isotopic labeling (¹⁵N in the azo group) paired with NMR/MS analysis tracks nitrogen migration pathways . Computational modeling (DFT) further elucidates transition states and electronic effects of nitro substituents on reaction thermodynamics.

Q. How does this compound compare to structurally similar azo pigments (e.g., Pigment Orange 5) in photostability and aggregation behavior?

  • Methodological Answer : Conduct accelerated aging tests under UV light (λ = 365 nm) and monitor degradation via HPLC. Compare aggregation tendencies in polymer matrices using TEM and XRD. For example, Pigment Orange 5 (1-(2,4-dinitrophenylazo)-2-naphthol) exhibits higher crystallinity due to additional sulfonic groups, whereas this compound may show enhanced solubility in nonpolar media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.